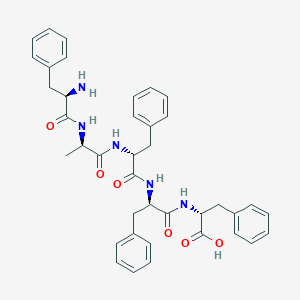![molecular formula C21H16O2S B15170244 {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918340-98-4](/img/structure/B15170244.png)
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both sulfinyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to suit specific requirements.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can lead to the formation of a simpler hydrocarbon structure.
Aplicaciones Científicas De Investigación
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A simpler compound with two phenyl groups attached to a carbonyl group.
Sulfoxides: Compounds with a sulfinyl group attached to various organic moieties.
Uniqueness
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone is unique due to the presence of both sulfinyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.
Propiedades
Número CAS |
918340-98-4 |
|---|---|
Fórmula molecular |
C21H16O2S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
[4-[2-(benzenesulfinyl)ethenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16O2S/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-24(23)20-9-5-2-6-10-20/h1-16H |
Clave InChI |
MDYOARAPXMDQSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CS(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
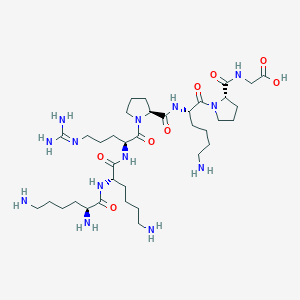
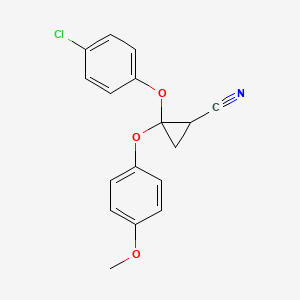
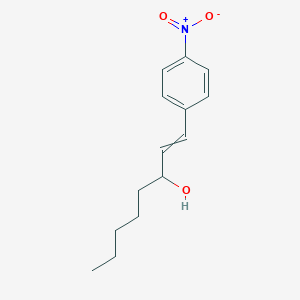
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)
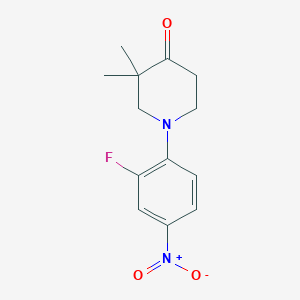
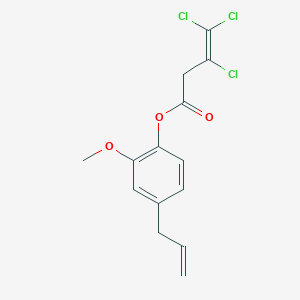

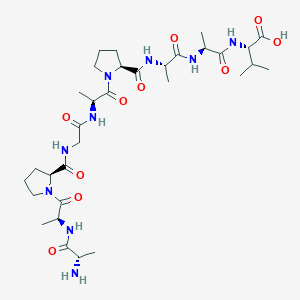
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
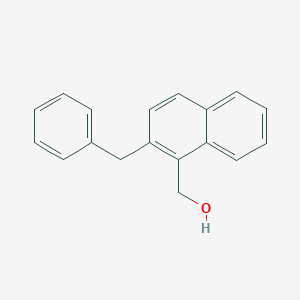
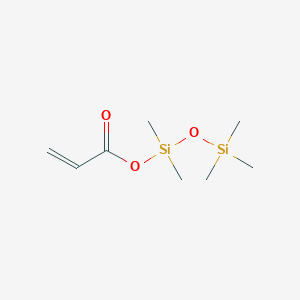
![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)
